Cas no 338775-67-0 ([(E)-2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5-yl)ethenyl][(4-fluorophenyl)methoxy]amine)

[(E)-2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5-yl)ethenyl][(4-fluorophenyl)methoxy]amine structure
338775-67-0 structure
Product Name:[(E)-2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5-yl)ethenyl][(4-fluorophenyl)methoxy]amine
CAS-nummer:338775-67-0
MF:C20H18ClFN4OS
MW:416.899525165558
CID:5691052
PubChem ID:6413122
Update Time:2023-10-31

[(E)-2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5-yl)ethenyl][(4-fluorophenyl)methoxy]amine Chemische en fysische eigenschappen

Naam en identificatie

    • 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
    • (E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(4-fluorophenyl)methoxy]ethenamine
    • (E)-N-(2-(3-(4-chlorobenzylthio)-6-methyl-1,2,4-triazin-5-yl)vinyl)-O-(4-fluorobenzyl)hydroxylamine
    • AKOS005085565
    • N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-O-(4-fluorobenzyl)hydroxylamine
    • 338775-67-0
    • 2L-311S
    • [(E)-2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5-yl)ethenyl][(4-fluorophenyl)methoxy]amine
    • Inchi: 1S/C20H18ClFN4OS/c1-14-19(10-11-23-27-12-15-4-8-18(22)9-5-15)24-20(26-25-14)28-13-16-2-6-17(21)7-3-16/h2-11,23H,12-13H2,1H3/b11-10+
    • InChI-sleutel: OTVRGMOVWHTRAH-ZHACJKMWSA-N
    • LACHT: ClC1C=CC(=CC=1)CSC1=NN=C(C)C(/C=C/NOCC2C=CC(=CC=2)F)=N1

Berekende eigenschappen

  • Exacte massa: 416.0873882g/mol
  • Monoisotopische massa: 416.0873882g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 8
  • Complexiteit: 473
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 85.2Ų

[(E)-2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5-yl)ethenyl][(4-fluorophenyl)methoxy]amine Gerelateerde literatuur

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